Domperidone Maleate
Description
Systematic Nomenclature and Molecular Descriptors
This compound possesses a complex systematic nomenclature that reflects its multi-component molecular structure. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as (Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one. This systematic name encompasses both the maleic acid component and the domperidone base structure, indicating the salt formation between these two distinct molecular entities.
The molecular formula of this compound is established as C₂₆H₂₈ClN₅O₆, with a corresponding molecular weight of 541.98 daltons. Alternative representations of the molecular formula express the compound as C₂₂H₂₄ClN₅O₂·C₄H₄O₄, explicitly delineating the stoichiometric relationship between the domperidone base (C₂₂H₂₄ClN₅O₂) and the maleic acid component (C₄H₄O₄). This 1:1 stoichiometric ratio characterizes the salt formation and influences the overall physicochemical properties of the compound.
The Chemical Abstracts Service registry number for this compound is 83898-65-1, which serves as the primary identifier for this specific salt form. Additional registry numbers include 99497-03-7, which represents an alternative Chemical Abstracts Service designation for the same compound. The International Chemical Identifier key is documented as OAUUYDZHCOULIO-BTJKTKAUSA-N, providing a standardized computational representation of the molecular structure.
Detailed molecular descriptors reveal specific structural features that contribute to the compound's chemical behavior. The molecule contains four hydrogen bond donor sites and seven hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The topological polar surface area measures 143 Ų, which influences the compound's solubility characteristics and molecular interactions. The canonical Simplified Molecular Input Line Entry System representation provides a linear notation for the complete molecular structure: O=C(O)C=CC(=O)O.O=C1NC=2C=CC=CC2N1CCCN3CCC(N4C(=O)NC5=CC(Cl)=CC=C54)CC3.
Crystallographic Analysis and Solid-State Configuration
Crystallographic investigations of this compound reveal distinctive solid-state characteristics that significantly impact its physical and chemical properties. The compound crystallizes as a 2.5-hydrate, incorporating water molecules into its crystal lattice structure. This hydration pattern contributes to the overall stability of the crystalline form and influences the compound's dissolution behavior and storage characteristics.
The crystal structure demonstrates complex hydrogen bonding interactions between multiple components within the lattice. Primary interactions occur between the domperidone molecule, the maleate group, and the incorporated water molecules, creating a three-dimensional network that confers structural stability. These hydrogen bonding patterns extend throughout the crystal lattice, establishing a robust framework that maintains the integrity of the solid-state form under ambient conditions.
Additional structural stability derives from stacking interactions among the benzimidazole ring systems present in the domperidone component. These π-π stacking interactions occur between aromatic ring systems in adjacent molecules, contributing to the overall cohesive forces within the crystal structure. The chlorine substitution on one of the benzimidazole rings influences these stacking interactions and affects the spatial arrangement of molecules within the crystal lattice.
Comparative crystallographic studies have examined both the salt form and pure domperidone to elucidate structural differences. In both crystal structures, the piperidine ring adopts the thermodynamically favored chair conformation. Supramolecular centrosymmetric hydrogen bonding motifs form through nitrogen-hydrogen to oxygen interactions between chlorine-substituted oxobenzimidazolyl groups, creating characteristic ring patterns with eight-membered hydrogen bonded cycles.
The crystal structure also exhibits disorder in specific molecular regions. Two alternative and mutually exclusive positions have been observed for the non-substituted oxobenzimidazolyl group, creating disorder that affects the hydrogen bonding patterns originating from this bicyclic system. This disorder phenomenon contributes to the polar nature of hydrogen bonded chains extending along specific crystallographic directions within the unit cell.
Detailed structural analysis reveals that hydrogen bonded chains extend along the crystallographic b-axis, creating one-dimensional assemblies that contribute to the overall crystal packing efficiency. These chain structures result from nitrogen-hydrogen to oxygen hydrogen bonds between non-substituted oxobenzimidazolyl groups, forming characteristic four-atom hydrogen bonding motifs that propagate throughout the crystal structure.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic analysis provides detailed insights into the molecular structure and chemical environment of this compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The infrared spectrum exhibits distinct peaks at 3530.06 cm⁻¹ corresponding to nitrogen-hydrogen stretching vibrations, and at 2346.21 cm⁻¹ attributed to asymmetric carbon-hydrogen stretching modes.
Carbonyl stretching vibrations appear prominently in the infrared spectrum, with absorption bands observed at 1846.57 cm⁻¹ corresponding to nitrogen-carbon stretching, and dual carbonyl peaks at 1715.31 cm⁻¹ and 1694.22 cm⁻¹ representing carbon-oxygen double bond stretching vibrations. Additional characteristic peaks occur at 1147.18 cm⁻¹ and 1062.18 cm⁻¹, providing fingerprint information for compound identification.
Alternative infrared spectroscopic investigations have identified specific absorption patterns for the maleate component and the domperidone base. The infrared spectrum demonstrates intense vibrations at 1717 cm⁻¹ corresponding to the carbonyl group in domperidone, while the maleate component exhibits characteristic absorption at 1627 cm⁻¹. These distinct absorption frequencies enable quantitative analysis of both components within the salt form and provide valuable information for quality control applications.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen environments within the this compound molecule. Predicted proton Nuclear Magnetic Resonance spectra have been generated using computational modeling approaches, providing reference data for structural verification. These spectra, predicted at 500 megahertz frequency in deuterated chloroform solvent with tetramethylsilane as the chemical shift reference, reveal the complex multipicity patterns characteristic of the multi-ring system.
Mass spectrometric analysis employs liquid chromatography coupled with tandem mass spectrometry to characterize the molecular ion and fragmentation patterns of this compound. The molecular ion appears at mass-to-charge ratio 426.2, with characteristic fragment ions observed at mass-to-charge ratio 175.1. These fragmentation patterns provide structural confirmation and enable sensitive detection methods for analytical applications.
The mass spectrometric fragmentation occurs through specific cleavage pathways that reflect the molecular architecture of the compound. Primary fragmentation involves the loss of substituent groups from the central piperidine ring system, while secondary fragmentation affects the benzimidazole ring systems. These fragmentation patterns demonstrate the relative stability of different molecular regions and provide valuable information for structural elucidation.
Ultraviolet-visible spectroscopy reveals characteristic absorption properties that enable quantitative analysis of this compound in solution. The compound exhibits maximum absorption at 264 nanometers when analyzed in simulated gastric fluid, providing a reliable analytical wavelength for concentration determinations. Alternative studies have identified absorption maxima at 284 nanometers, demonstrating the influence of solvent conditions on the electronic transitions within the molecule.
The ultraviolet-visible absorption characteristics result from electronic transitions within the conjugated benzimidazole ring systems. These transitions involve promotion of electrons from bonding to antibonding molecular orbitals, with the specific wavelengths determined by the energy gaps between these orbital levels. The chlorine substitution and the extended conjugation through the piperidine linkage influence these electronic transitions and affect the observed absorption spectra.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57808-66-9 (Parent), 110-16-7 (Parent) | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901019221 | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83898-65-1, 99497-03-7 | |
| Record name | Domperidone maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83898-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99497-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domperidone maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Domperidone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |
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| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
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| Record name | DOMPERIDONE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899U5WF46A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Domperidone Maleate can be synthesized through the coupling reaction of two benzimidazolone derivatives. The synthesis involves the following steps :
Cyclization of ortho-phenylenediamine with carbonyl reagents: This step is followed by coupling with 1,3-dihalopropane.
Coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane: This is followed by reduction and cyclization. This route avoids the production of di-substituted by-products and has higher reaction selectivity.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Domperidone Maleate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Scientific Research Applications
Pharmacological Properties
Domperidone maleate exhibits several key pharmacological characteristics:
- Mechanism of Action : It works by blocking dopamine receptors in the chemoreceptor trigger zone of the central nervous system, which helps mitigate nausea and vomiting. Unlike some other antiemetics, it has minimal central nervous system penetration, reducing the risk of neurological side effects .
- Bioavailability : Domperidone has a low oral bioavailability (approximately 15%) due to extensive first-pass metabolism. This characteristic necessitates the development of alternative formulations to enhance its therapeutic efficacy .
Clinical Applications
This compound is utilized in various clinical scenarios:
- Nausea and Vomiting : It is commonly prescribed for patients experiencing nausea and vomiting due to chemotherapy, surgery, or gastrointestinal disorders .
- Gastroparesis : The drug is effective in managing symptoms of gastroparesis, a condition characterized by delayed gastric emptying, which can lead to severe discomfort and nutritional issues .
- Dyspepsia : Domperidone is also used to alleviate symptoms of dyspepsia, enhancing gastric motility and improving digestion .
Innovative Drug Delivery Systems
Recent research has focused on improving the delivery and efficacy of this compound through various advanced formulations:
Transdermal Delivery Systems
Transdermal formulations have been developed to bypass gastrointestinal absorption issues associated with oral administration. Studies have explored using patches and films that incorporate domperidone into polymer matrices for sustained release. Key findings include:
| Formulation Type | Polymer Used | Chemical Enhancer | In Vitro Release (%) | In Vitro Permeation (μg/cm²) |
|---|---|---|---|---|
| Patch | HPMC E15 | Eucalyptus Oil | 90.7 | 6806.64 |
| Patch | PVP | Menthol | 1832.16 | Not specified |
These formulations demonstrated promising results in enhancing drug release and permeation through the skin, making them suitable for long-term treatment options .
Self-Emulsifying Drug Delivery Systems
Self-emulsifying drug delivery systems have been developed to improve the solubility and bioavailability of this compound. Research indicates that lipid-based formulations significantly enhance oral absorption by facilitating drug solubilization in the gastrointestinal tract. The following parameters were evaluated:
- Droplet Size : Smaller droplet sizes improve surface area for absorption.
- Viscosity and pH Stability : Formulations were characterized for their stability under physiological conditions.
The studies showed that these systems could potentially increase the bioavailability of domperidone by overcoming its solubility limitations .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Chemotherapy-Induced Nausea : A study involving cancer patients receiving chemotherapy demonstrated that those treated with domperidone experienced significant reductions in nausea compared to those receiving standard care .
- Gastroparesis Management : In patients with diabetic gastroparesis, treatment with domperidone led to improved gastric emptying times and enhanced quality of life indicators .
Mechanism of Action
Domperidone Maleate acts as a peripherally selective antagonist of the dopamine D2 and D3 receptors. It increases gastrointestinal motility by blocking dopamine receptors in the gut, which enhances the movement of food through the digestive tract. It also acts on the chemoreceptor trigger zone in the brain, which is involved in nausea and vomiting .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metoclopramide
- Mechanism : D₂ receptor antagonist with additional 5-HT₃ antagonist and 5-HT₄ agonist effects.
- Efficacy : Comparable antiemetic potency but higher risk of CNS side effects (e.g., dystonia, drowsiness) due to blood-brain barrier penetration .
Pharmacokinetics :
Parameter Domperidone Maleate Metoclopramide Bioavailability 15% 80–95% Half-life (t₁/₂) 7–9 hours 5–6 hours Protein binding 91–93% 20–30%
Trimebutine Maleate, Mosapride, and Cisapride
- Trimebutine Maleate : Opioid receptor modulator with peripheral antispasmodic effects. Less effective than Domperidone in systemic reviews (RR: 1.24; 95% CI: 1.15–1.33) for motility disorders .
- Mosapride : Selective 5-HT₄ agonist lacking dopamine antagonism. Lower efficacy (RR: 1.18; 95% CI: 1.13–1.24) and risk of cardiac arrhythmias compared to Cisapride .
- Cisapride : 5-HT₄ agonist withdrawn in many markets due to fatal QT prolongation. Domperidone has a safer cardiac profile .
Cinnarizine
- Mechanism : Antihistamine (H₁ blocker) with calcium channel-blocking properties. Used for vertigo and motion sickness.
- Combination Therapy : Often paired with Domperidone in fixed-dose tablets for synergistic antiemetic effects. Analytical methods (e.g., spectrophotometry) validate their simultaneous quantification .
Pharmacokinetic and Formulation Considerations
Impact of Omeprazole on Absorption
A crossover study in healthy volunteers demonstrated:
- Domperidone Free Base : Cmax decreased by 16% with omeprazole pretreatment .
- This compound: No significant changes in Cmax or AUC, making it preferable for co-administration with PPIs .
Formulation Innovations
- Floating Tablets: Optimized formulations (e.g., HPMC K4M and guar gum) achieve 24-hour sustained release with non-Fickian diffusion kinetics .
- Bilayer Tablets : Combine immediate-release (10 mg) and sustained-release (20 mg) layers to maintain therapeutic levels for 12 hours .
Biological Activity
Domperidone maleate is a medication primarily used as an antiemetic and for the treatment of gastrointestinal disorders. It acts as a dopamine D2 receptor antagonist, primarily in the periphery, which makes it effective in alleviating nausea and vomiting without significantly affecting the central nervous system. This article explores its biological activity, pharmacodynamics, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.
Pharmacodynamics
Domperidone selectively blocks D2 and D3 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the brain and in the gastrointestinal tract. By inhibiting these receptors, domperidone effectively reduces nausea and vomiting. Additionally, it stimulates gastric motility by enhancing peristalsis and increasing lower esophageal sphincter tone, making it beneficial for patients with gastroparesis or gastroesophageal reflux disease (GERD) .
Mechanism of Action:
- Dopamine Receptor Antagonism: Primarily targets D2 receptors.
- Prolactin Release: Increases prolactin secretion by blocking D2 receptors in lactotrophs of the anterior pituitary gland, which can enhance lactation .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that influence its clinical efficacy:
- Absorption: Oral bioavailability is low (13–17%) due to extensive first-pass metabolism. However, bioavailability increases significantly with intramuscular administration (90%) .
- Metabolism: Predominantly metabolized by CYP3A4/5 in the liver and intestines. All metabolites are inactive regarding D2 receptor antagonism .
- Half-life: The terminal half-life is approximately 7-9 hours, with variations based on formulation and patient factors .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration | Intramuscular Administration |
|---|---|---|
| Bioavailability | 13–17% | 90% |
| Peak Plasma Concentration (Cmax) | ~60 minutes post-dose | Varies |
| Half-life | 7-9 hours | Varies |
Clinical Applications
Domperidone is utilized in various clinical settings:
- Gastroesophageal Reflux Disease (GERD): Studies have shown that domperidone can provide symptomatic relief for GERD patients. In one study involving patients refractory to proton pump inhibitors (PPIs), domperidone did not significantly improve quality of life compared to placebo .
- Lactation Support: Research indicates that domperidone can enhance milk production in lactating mothers, with significant increases in milk volume observed compared to placebo .
- Gastroparesis: Domperidone is often prescribed for patients with delayed gastric emptying, showing improvements in symptoms such as nausea and vomiting.
Case Studies and Research Findings
Numerous clinical trials have evaluated the efficacy of domperidone:
- A double-blind study involving 29 patients with GERD showed no additional benefit from adding domperidone to PPI therapy, indicating that while it may help some patients, its efficacy can vary based on individual response .
- Another trial assessed the effects of domperidone on milk production in mothers of premature infants. Results indicated a significant increase in milk volume among those receiving domperidone compared to placebo .
Table 2: Summary of Clinical Trials Involving Domperidone
| Study Focus | Participants | Treatment Regimen | Outcome |
|---|---|---|---|
| GERD Treatment | 29 | PPI + Domperidone vs PPI + Placebo | No significant improvement |
| Lactation Support | 16 | Domperidone vs Placebo | Mean increase in milk production: 49.5 mL vs 8.0 mL (p < 0.05) |
| Gastroparesis | Varies | Domperidone as adjunct therapy | Symptomatic relief noted |
Safety Profile
While generally considered safe, domperidone has been associated with several adverse effects:
- Neuropsychiatric Events: There are reports linking high doses of domperidone to serious neuropsychiatric events, including agitation and suicidal ideation .
- Cardiac Risks: Caution is advised due to potential cardiac side effects related to QT interval prolongation, particularly in patients with underlying conditions or those taking other medications affecting cardiac rhythm .
Q & A
Q. What validated analytical methods are recommended for quantifying Domperidone Maleate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with fluorescence detection and UV-spectrophotometry at 287 nm are widely used. Method validation should include specificity (confirmed by absence of interference peaks in UV spectra ), precision (RSD <2% in intra-day assays ), and accuracy (recovery rates 98–102% via spiked sample analysis ). Simultaneous quantification with drugs like naproxen requires RP-HPLC methods using C18 columns and mobile phases combining acetonitrile with phosphate buffers .
Q. How does this compound’s solubility profile influence formulation strategies?
this compound is sparingly soluble in water but shows concentration-dependent solubility enhancement with hydroxypropyl-β-cyclodextrin (HP-β-CD), as demonstrated by linear regression analysis (R² >0.99) . Formulators must prioritize excipients like PEG-400 and HPMC E5, which improve dissolution rates in simulated saliva (pH 6.8), achieving >80% drug release within 15 minutes .
Q. What excipient compatibility studies are critical for this compound formulations?
Differential scanning calorimetry (DSC) is essential to detect physicochemical interactions. Studies confirm compatibility with hydroxypropyl methylcellulose (HPMC E5) and PEG-400, as evidenced by the absence of melting point shifts in thermograms . Preformulation screening should also assess anti-adherents (e.g., magnesium stearate) to prevent tablet sticking during compression .
Q. How is specificity ensured in UV-spectrophotometric assays for this compound?
Specificity is validated by analyzing excipients and active pharmaceutical ingredients (APIs) across 200–400 nm. The absence of overlapping absorbance peaks at 287 nm (λmax for this compound) confirms method reliability . For multi-drug formulations, derivative ratio spectrophotometry or dual-wavelength methods resolve spectral overlaps with compounds like cinnarizine .
Advanced Research Questions
Q. How do formulation variables influence the sustained-release profile of this compound floating matrix tablets?
A central composite design (CCD) approach identifies critical factors like polymer viscosity (HPMC K4M/K15M) and gas-forming agent concentration. Key responses include floating lag time (<1 minute) and drug release over 12 hours (>85%). Multivariate analysis reveals quadratic effects of HPMC concentration on buoyancy duration, requiring iterative model refinement .
Q. What explains the pharmacokinetic differences between Domperidone free base and maleate salt under omeprazole co-administration?
A crossover study (n=10) showed omeprazole reduces the free base’s Cmax by 16% (p<0.05) due to altered gastric pH, while the maleate salt’s absorption remains unaffected. This highlights the maleate salt’s stability in acidic environments and its superiority in co-therapy scenarios .
Q. How can factorial design optimize this compound fast-dispersible oral films?
A 3² factorial design evaluates HPMC E5 and PEG-400 concentrations. Responses like folding endurance (>250 cycles) and disintegration time (<30 seconds) are modeled using contour plots. Optimized batches achieve 99.2% drug release within 10 minutes, validated via ANOVA (p<0.05 for polymer-plasticizer interactions) .
Q. How do polymorphism and crystallinity affect this compound’s bioavailability?
Polymorphic forms (e.g., anhydrous vs. hydrated) impact solubility and dissolution rates. X-ray diffraction (XRD) and DSC studies correlate crystallinity with bioavailability, guiding the selection of stable polymorphs for sustained-release formulations .
Q. What methodological approaches resolve contradictions in dissolution data across this compound formulations?
Data normalization and multivariate analysis (e.g., principal component analysis) reconcile discrepancies. For example, floating tablets may show slower initial release (<10% in 1 hour) compared to fast-dispersible films (>50% in 5 minutes), necessitating formulation-specific dissolution media (simulated gastric fluid vs. saliva) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
